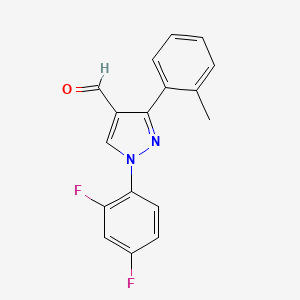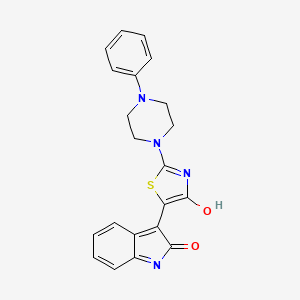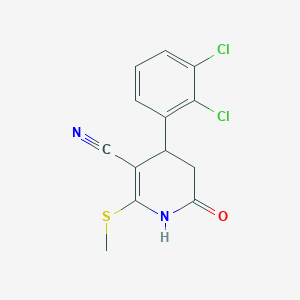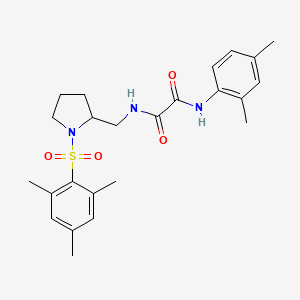![molecular formula C20H16N2O2S B2718279 N-[(4-phenoxyphenyl)carbamothioyl]benzamide CAS No. 76838-41-0](/img/structure/B2718279.png)
N-[(4-phenoxyphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenoxyphenyl)carbamothioyl]benzamide, also known as PPhCTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPhCTB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Chemoselective Synthesis
N-[(4-phenoxyphenyl)carbamothioyl]benzamide derivatives are synthesized through chemoselective processes, which are crucial for obtaining compounds of biological interest. One example is the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to products that have potential biological applications. The formation of these products is explained via the formation of thiourea followed by elimination of thiocyanic acid (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).
Antimicrobial and Antipathogenic Activities
Derivatives of this compound have shown significant antimicrobial and antipathogenic activities. These activities are particularly evident against bacterial cells in both free and adherent states, with some derivatives showing potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011). Further studies have explored the synthesis and antimicrobial properties of new benzoylthiourea derivatives, highlighting their effectiveness against a range of bacterial and fungal strains (Carmen Limban, A. Missir, I. Chiriţă, et al., 2011).
Catalysis and Asymmetric Synthesis
In catalysis, chiral ruthenium(II) complexes containing monodentate acylthiourea ligands have been synthesized and characterized, demonstrating efficient catalytic activity in the asymmetric transfer hydrogenation of ketones. This highlights a novel application in catalysis and asymmetric synthesis (M. M. Sheeba, M. Tamizh, L. Farrugia, et al., 2014).
Anti-pathogenic Surface Coating
Novel nanofluids for anti-pathogenic surface coating have been developed by combining derivatives of this compound with Fe3O4/C12 nanostructures. These coatings have shown improved resistance to biofilm development by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, opening new directions for biomedical applications (I. Anghel, Carmen Limban, A. Grumezescu, et al., 2012).
Pharmaceutical Applications
There is ongoing research into the potential pharmaceutical applications of this compound derivatives, particularly in the area of anti-inflammatory and antipathogenic activities. For example, novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity have been synthesized, showing promising results in inhibiting prostaglandin E2 and demonstrating low ulcer incidence, suggesting potential for further development as anti-inflammatory agents (Carmen Limban, A. Missir, Khairi Mustafa Salem Fahelelbom, et al., 2013).
Propriétés
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19(15-7-3-1-4-8-15)22-20(25)21-16-11-13-18(14-12-16)24-17-9-5-2-6-10-17/h1-14H,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIDDQFFIIYKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)
![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)


![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)

![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)


![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)